

Spectroscopic data of "Ethyl (phenylthio)acetate" (NMR, IR, MS).

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl (phenylthio)acetate

Cat. No.: B1329697

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A comprehensive spectroscopic analysis of **Ethyl (phenylthio)acetate** is crucial for its unambiguous identification and characterization in research and development settings, particularly within the pharmaceutical and chemical industries. This technical guide provides a detailed overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and accessible format for researchers, scientists, and drug development professionals.

Spectroscopic Data of Ethyl (phenylthio)acetate

The structural elucidation of **Ethyl (phenylthio)acetate**, with the chemical formula $C_{10}H_{12}O_2S$ and a molecular weight of 196.27 g/mol, is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

1H NMR Data

The 1H NMR spectrum of **Ethyl (phenylthio)acetate** was acquired in deuterated chloroform ($CDCl_3$). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz
Phenyl H (ortho)	7.40 - 7.38	Multiplet	2H	
Phenyl H (meta, para)	7.30 - 7.18	Multiplet	3H	
-O-CH ₂ - (Ethyl)	4.14	Quartet	2H	7.1
-S-CH ₂ -	3.61	Singlet	2H	7.1
-CH ₃ (Ethyl)	1.20	Triplet	3H	

¹³C NMR Data

The ¹³C NMR spectral data provides information on the different carbon environments in the molecule. The spectrum was recorded in CDCl₃.

Assignment	Chemical Shift (ppm)
C=O (Ester)	169.8
C (aromatic, attached to S)	134.9
CH (aromatic, ortho)	130.0
CH (aromatic, para)	129.2
CH (aromatic, meta)	127.1
-O-CH ₂ - (Ethyl)	61.5
-S-CH ₂ -	35.1
-CH ₃ (Ethyl)	14.1

Note: The ¹³C NMR data was obtained from the Spectral Database for Organic Compounds (SDBS) under SDBS No. 18928.

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in **Ethyl (phenylthio)acetate**. The data below indicates the main absorption bands.

Wavenumber (cm ⁻¹)	Assignment	Intensity
3059	C-H stretch (aromatic)	Weak
2980	C-H stretch (aliphatic)	Medium
1738	C=O stretch (ester)	Strong
1584	C=C stretch (aromatic)	Medium
1479, 1441	C-H bend (aliphatic)	Medium
1250	C-O stretch (ester)	Strong
1157	C-O stretch (ester)	Strong
741, 691	C-H out-of-plane bend (aromatic)	Strong

Note: The IR data was obtained from the Spectral Database for Organic Compounds (SDBS) under SDBS No. 18928.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is from electron ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Possible Fragment Ion
196	75.3	$[M]^+$ (Molecular Ion)
151	1.1	$[M - OCH_2CH_3]^+$
123	100.0	$[M - COOCH_2CH_3]^+$
110	4.8	$[C_6H_5S]^+$
109	9.5	$[C_6H_5S - H]^+$
77	7.2	$[C_6H_5]^+$
45	22.8	$[COOCH_2CH_3]^+$
29	5.0	$[CH_2CH_3]^+$

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like **Ethyl (phenylthio)acetate**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 5-10 mg of the purified **Ethyl (phenylthio)acetate** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- **Instrument Setup:** The NMR spectrometer is tuned and shimmed for the specific probe and solvent to achieve a homogeneous magnetic field.
- **Data Acquisition:**
 - 1H NMR: A standard one-pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative results, the relaxation delay should be at least five times the longest T_1 relaxation time of the protons of interest.

- ^{13}C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.

IR Spectroscopy Protocol

- Sample Preparation: For a liquid sample like **Ethyl (phenylthio)acetate**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric and instrumental absorptions.
- Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each frequency.

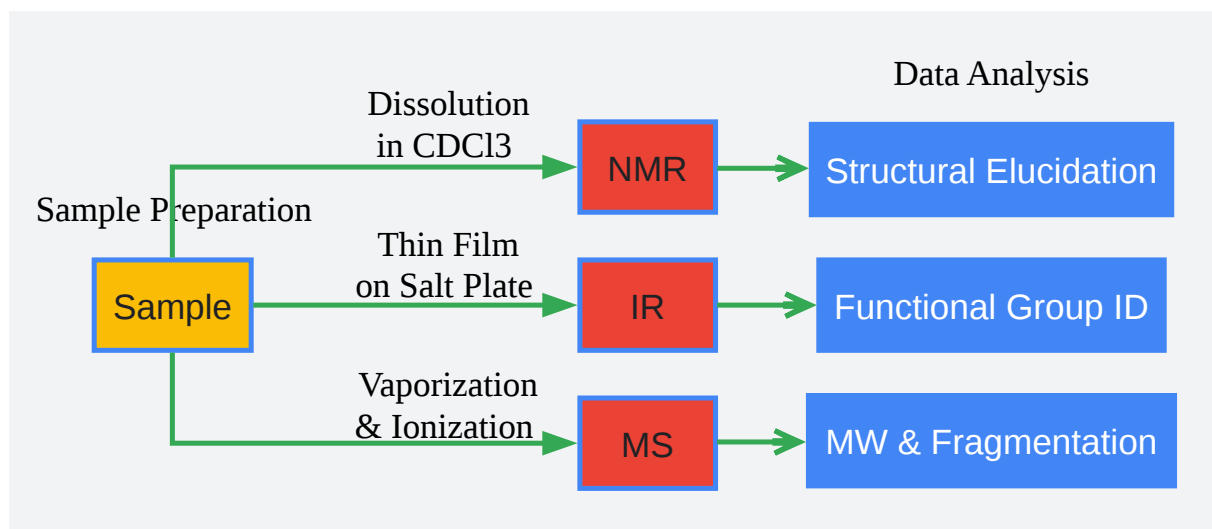
Mass Spectrometry Protocol

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
- Ionization: In the electron ionization (EI) source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion and fragment ions.
- Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow and Fragmentation

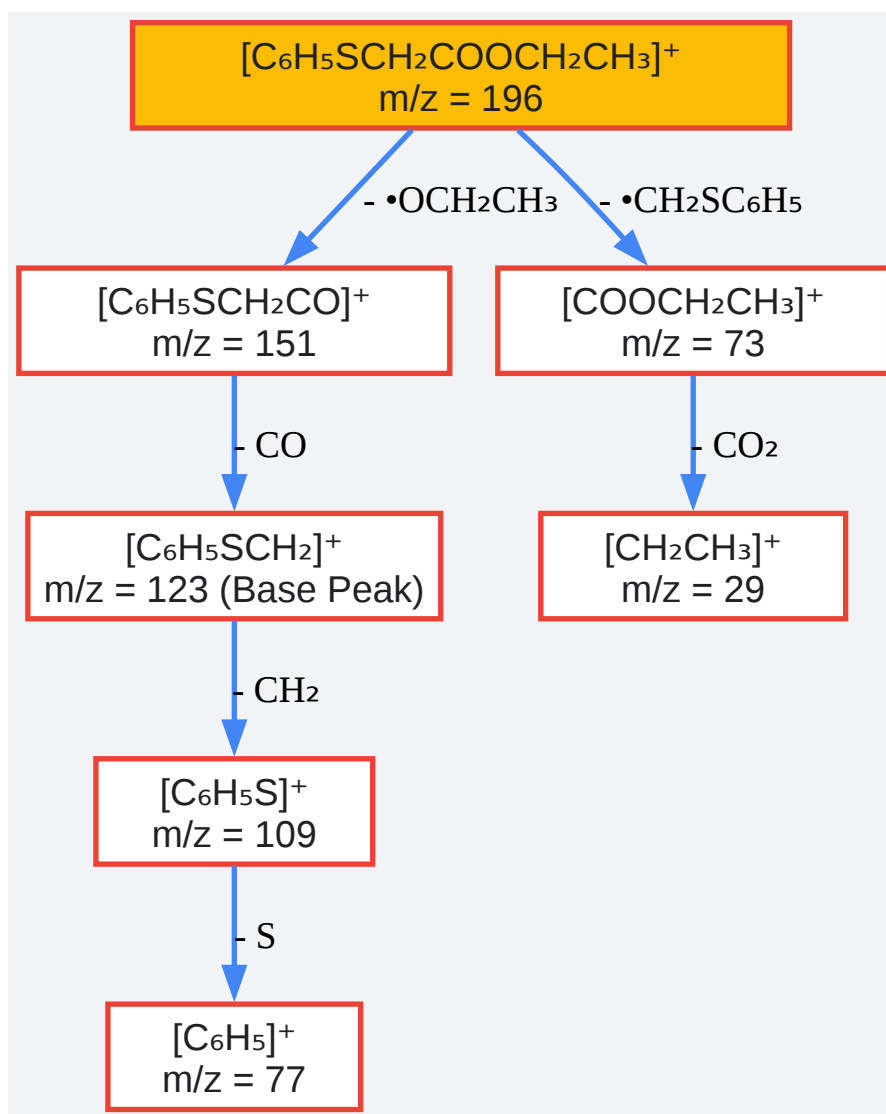
The following diagrams, generated using the DOT language, illustrate the logical workflow of spectroscopic analysis and a plausible fragmentation pathway for **Ethyl (phenylthio)acetate** in

mass spectrometry.



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Caption: A logical workflow for the spectroscopic analysis of an organic compound.



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Caption: Plausible mass fragmentation pathway of **Ethyl (phenylthio)acetate**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com